(2-(Benzyloxy)-3-methylphenyl)methanol
Description
(2-(Benzyloxy)-3-methylphenyl)methanol is a benzyloxy-substituted aromatic alcohol with a methyl group at the 3-position of the benzene ring. The benzyloxy group enhances lipophilicity and stability under acidic conditions, making it a valuable intermediate in pharmaceutical and organic synthesis .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
UIMBAKMUWRCYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters:
Key Observations :
- Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., (3-Methoxy-2-methylphenyl)methanol), which may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Systems : Pyridine-based analogs (e.g., ) exhibit altered electronic properties due to the nitrogen atom, which could influence hydrogen bonding and reactivity .
Physical and Spectral Properties
- Melting Points : Complex derivatives like Compound 15 melt at 182–183°C , while simpler benzyloxy alcohols (target compound) likely have lower melting points due to reduced crystallinity.
- Spectroscopic Data : Benzyloxy groups exhibit characteristic FTIR peaks at ~1250 cm⁻¹ (C-O stretch) and ~735 cm⁻¹ (aromatic C-H bend), similar to methoxy analogs .
- Chromatographic Behavior : Benzyloxy derivatives often require polar eluents (e.g., CH₂Cl₂/MeOH mixtures) for chromatographic purification, as seen in and .
Reactivity and Functionalization Potential
- Benzyloxy Group Stability: The benzyloxy group is resistant to acidic conditions but cleavable via hydrogenolysis, offering synthetic flexibility compared to methoxy groups .
- Methyl Substituent Effects : The 3-methyl group in the target compound may hinder electrophilic aromatic substitution at adjacent positions, directing reactions to the 4- or 6-positions .
- Heterocyclic Derivatives : Pyridine-based analogs () show enhanced stability under basic conditions due to the nitrogen atom’s electron-withdrawing effects .
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